

In-Depth Technical Guide to 2-Amino-4-bromopyridine (CAS: 84249-14-9)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-bromopyridine

Cat. No.: B018318

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Amino-4-bromopyridine**, a key building block in modern medicinal and agricultural chemistry. This document outlines its physicochemical properties, detailed synthesis protocols, and significant applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

2-Amino-4-bromopyridine is a halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its key physical and chemical properties are summarized below.

Property	Value	References
CAS Number	84249-14-9	[1]
Molecular Formula	C ₅ H ₅ BrN ₂	[1]
Molecular Weight	173.01 g/mol	[1]
Appearance	White to off-white or light yellow solid/crystalline powder	[2]
Melting Point	142-146 °C	[2]
Boiling Point	268.2 ± 20.0 °C (Predicted)	[2]
Solubility	Slightly soluble in Chloroform and Methanol.	[2]
pKa	5.72 ± 0.11 (Predicted)	[2]
LogP	1.82	
InChI Key	BAQKUNMKVAPWGU-UHFFFAOYSA-N	
SMILES	Nc1cc(Br)ccn1	

Synthesis Protocols

Several synthetic routes to **2-Amino-4-bromopyridine** have been developed. The following sections provide detailed experimental protocols for two common and effective methods.

Synthesis from 4-Bromopyridine Hydrochloride

This multi-step synthesis involves esterification, amination, and subsequent Hofmann degradation. It is a cost-effective method suitable for larger-scale production.[\[3\]](#)

Experimental Protocol:

Step 1: Esterification to 4-bromo-2-pyridinecarboxylic acid ethyl ester

- In a suitable reactor, suspend 4-bromopyridine hydrochloride in a solvent such as dichloromethane.
- Cool the mixture to a low temperature (e.g., -10°C).
- Slowly add a solution of ethyl pyruvate and hydrogen peroxide in the presence of a ferrous sulfate catalyst and sulfuric acid.
- Maintain the temperature below 0°C during the addition.
- After the addition is complete, allow the reaction to proceed for a specified time, monitoring by TLC.
- Work up the reaction by quenching with water, separating the organic layer, and concentrating to yield the crude ester.

Step 2: Amination to 4-bromo-2-pyridinecarboxamide

- The crude ethyl 4-bromopyridine-2-carboxylate is subjected to amination using a suitable ammonia source.
- This step typically involves reacting the ester with aqueous ammonia under controlled temperature and pressure conditions.
- Monitor the reaction for the disappearance of the starting ester.
- Upon completion, the product is isolated by filtration or extraction.

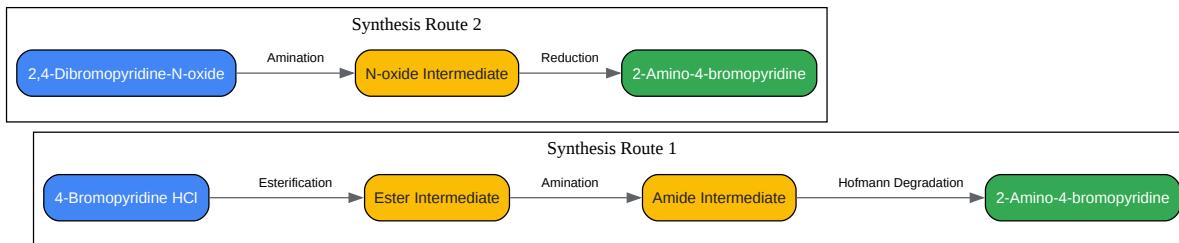
Step 3: Hofmann Degradation to **2-Amino-4-bromopyridine**

- Prepare a solution of sodium hypobromite by adding bromine to a cooled solution of sodium hydroxide in water.
- Add the 4-bromo-2-pyridinecarboxamide from the previous step to the hypobromite solution at a low temperature (e.g., -10°C).
- Heat the reaction mixture (e.g., to 80°C) and hold for a period to complete the degradation.

- Cool the mixture and collect the precipitated crude product by filtration.
- Purify the crude product by recrystallization from a suitable solvent like toluene to obtain pure **2-Amino-4-bromopyridine**.^[3]

Synthesis from 2,4-Dibromopyridine-N-oxide

This two-step process involves an initial amination followed by a reduction of the N-oxide. This method is reported to have a high overall yield.^[4]


Experimental Protocol:

Step 1: Amination of 2,4-Dibromopyridine-N-oxide

- In a sealed reaction vessel, combine 2,4-dibromopyridine-N-oxide with aqueous ammonia.
- Heat the mixture under pressure at a temperature ranging from 60 to 110°C.
- The reaction progress is monitored until the starting material is consumed.
- After cooling, the intermediate product, **2-amino-4-bromopyridine-N-oxide**, is isolated.

Step 2: Reduction to **2-Amino-4-bromopyridine**

- Suspend the **2-amino-4-bromopyridine-N-oxide** in a solvent such as ethanol.
- Add a reducing agent, such as iron powder, along with a catalytic amount of acid (e.g., hydrochloric acid).
- Heat the reaction mixture to reflux (approximately 76-80°C) for several hours.
- Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture and filter to remove the iron catalyst.
- Concentrate the filtrate and purify the residue to yield **2-Amino-4-bromopyridine**. A patent describing this method reports a yield of 80.5%.^[4]

[Click to download full resolution via product page](#)

Synthetic Routes to **2-Amino-4-bromopyridine**

Spectroscopic Data

While a comprehensive, publicly available dataset is limited, some spectroscopic information has been reported.

- Mass Spectrometry (LC/MS): An electrospray positive ion mode mass spectrum shows peaks at m/z 175 and 173, corresponding to $[M+H]^+$, which is consistent with the presence of a single bromine atom.[\[2\]](#)
- ^1H NMR: A patent reports the following ^1H NMR data (400 MHz, DMSO- d_6): δ 7.78-7.79 (d, 1H), 6.64-6.66 (dd, 2H, $J=8$), 6.20 (s, 2H). Note: The reported spectrum in the patent may have inconsistencies in the description of the splitting patterns and integration for **2-Amino-4-bromopyridine**.

Applications in Drug Discovery and Development

2-Amino-4-bromopyridine is a valuable scaffold in medicinal chemistry due to the synthetic versatility offered by its amino and bromo functional groups. These allow for a wide range of chemical modifications, making it a key component in the synthesis of various biologically active molecules.

Kinase Inhibitors

The 2-aminopyridine moiety is a common feature in many kinase inhibitors. Derivatives of **2-Amino-4-bromopyridine** can be synthesized to target specific kinases involved in disease signaling pathways. For example, 2-aminopyridine-based compounds have been investigated as inhibitors of Mitogen-Activated Protein Kinase Kinase Kinase 4 (MAP4K4), a serine-threonine kinase implicated in diabetes, cancer, and inflammation.

Neurodegenerative Diseases

This compound is also utilized in the synthesis of molecules aimed at treating neurodegenerative disorders such as Alzheimer's disease. The development of selective dopamine D₃ receptor agonists, which have potential therapeutic applications in these conditions, can involve intermediates derived from brominated aminopyridines.

Antiviral Agents

The structural features of **2-Amino-4-bromopyridine** make it a suitable starting material for the synthesis of novel antiviral compounds. Its ability to participate in various coupling reactions allows for the construction of complex heterocyclic systems with potential antiviral activity.

Experimental Workflow for Derivative Synthesis

A general workflow for the utilization of **2-Amino-4-bromopyridine** in the synthesis of more complex molecules, such as kinase inhibitors, often involves a cross-coupling reaction at the bromine position followed by modification of the amino group.

[Click to download full resolution via product page](#)

General Synthetic Workflow for Derivatives

Safety and Handling

2-Amino-4-bromopyridine is classified as harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Amino-4-bromopyridine (CAS 84249-14-9) is a fundamentally important building block for the synthesis of a diverse range of chemical entities with significant biological activities. Its well-defined physicochemical properties and established synthetic routes make it a readily accessible and versatile tool for researchers in the pharmaceutical and agrochemical industries. The ability to selectively functionalize both the amino and bromo positions provides a powerful platform for the generation of novel compounds for drug discovery and development programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Amino-4-bromopyridine | C5H5BrN2 | CID 693282 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-bromopyridine | 84249-14-9 [chemicalbook.com]
- 3. CN105153023A - Synthetic method of 2-amino-4-bromopyridine - Google Patents
[patents.google.com]
- 4. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents
[patents.google.com]
- To cite this document: BenchChem. [In-Depth Technical Guide to 2-Amino-4-bromopyridine (CAS: 84249-14-9)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b018318#2-amino-4-bromopyridine-cas-number-84249-14-9>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com